molecular formula C17H15Br2N3O3 B11113661 N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide

N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide

Cat. No.: B11113661
M. Wt: 469.1 g/mol
InChI Key: RTOUFULGXCMTFW-QPSGOUHRSA-N
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Description

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dibromo-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Synthesis of the Dibromo-Substituted Phenyl Intermediate: The dibromo-substituted phenyl group is prepared by bromination of 4-methylphenylamine using bromine in the presence of a suitable solvent.

    Condensation Reaction: The final step involves the condensation of the benzodioxole intermediate with the dibromo-substituted phenyl intermediate in the presence of hydrazine hydrate and acetic acid, leading to the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The dibromo-substituted phenyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural features, the compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in the synthesis of dyes and pigments.

    Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzyme activity by binding to the active site, thereby preventing the pathogen from synthesizing essential biomolecules. In drug development, it may interact with receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Acetylacetone: Another diketone with comparable reactivity.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide stands out due to its combination of a benzodioxole ring and a dibromo-substituted phenyl group, which imparts unique electronic and steric properties. These features make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C17H15Br2N3O3

Molecular Weight

469.1 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,6-dibromo-4-methylanilino)acetamide

InChI

InChI=1S/C17H15Br2N3O3/c1-10-4-12(18)17(13(19)5-10)20-8-16(23)22-21-7-11-2-3-14-15(6-11)25-9-24-14/h2-7,20H,8-9H2,1H3,(H,22,23)/b21-7+

InChI Key

RTOUFULGXCMTFW-QPSGOUHRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3)Br

Origin of Product

United States

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